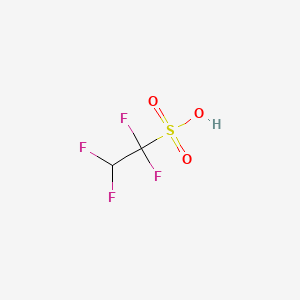
1,1,2,2-tetrafluoroethanesulfonic Acid
Cat. No. B1245598
Key on ui cas rn:
464-14-2
M. Wt: 182.1 g/mol
InChI Key: KZWJWYFPLXRYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09376379B2
Procedure details


The tetrafluoroethanesulfonic acid monohydrate (96 g) was taken in a reaction vessel and thionyl chloride (160 g) was added drop-wise at 25° C. over a period of 3 hours. The temperature of reaction mixture was raised to 80° C. and the mixture was refluxed for 30 minutes. The mixture was cooled to 40° C. The crude material (69 g) was subjected to distillation under vacuum.
Name
tetrafluoroethanesulfonic acid monohydrate
Quantity
96 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.[F:2][CH:3]([F:11])[C:4]([F:10])([F:9])[S:5]([OH:8])(=[O:7])=[O:6].S(Cl)(Cl)=O>>[F:2][CH:3]([F:11])[C:4]([F:10])([F:9])[S:5]([OH:8])(=[O:7])=[O:6] |f:0.1|
|
Inputs


Step One
|
Name
|
tetrafluoroethanesulfonic acid monohydrate
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
O.FC(C(S(=O)(=O)O)(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The temperature of reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 40° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude material (69 g) was subjected to distillation under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(S(=O)(=O)O)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
